Riviciclib
Overview
Description
P276-00 is a novel compound identified as a potent inhibitor of cyclin-dependent kinases. Cyclin-dependent kinases are enzymes that play a crucial role in regulating the cell cycle. P276-00 has shown significant antitumor activity, particularly against cisplatin-resistant cancer cells . This compound has been extensively studied for its potential as an antineoplastic agent, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
Riviciclib hydrochloride is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6 . These proteins play a crucial role in cell cycle regulation, particularly the transition from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase . When over-activated, CDK4 and CDK6 can enable cancer cells to grow and divide too quickly .
Mode of Action
This compound hydrochloride interacts with its targets, CDK4 and CDK6, by inhibiting their activity . This inhibition prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression at the G1 phase . As a result, the rapid proliferation of cancer cells is slowed down .
Biochemical Pathways
The primary biochemical pathway affected by this compound hydrochloride is the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . By inhibiting CDK4/6, this compound hydrochloride can help restore normal cell cycle control and prevent uncontrolled cell growth .
Result of Action
The primary molecular effect of this compound hydrochloride is the inhibition of CDK4/6, which leads to cell cycle arrest at the G1 phase . This prevents the tumor cells from proliferating . On a cellular level, this results in a slowdown of cancer cell growth and division .
Action Environment
The efficacy and stability of this compound hydrochloride, like other CDK4/6 inhibitors, can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of these drugs . Additionally, the tumor microenvironment, including factors such as hypoxia and acidity, may also impact the action of this compound hydrochloride.
Biochemical Analysis
Biochemical Properties
Riviciclib hydrochloride interacts with CDK4/6, proteins that are key players in cell cycle regulation . By inhibiting these enzymes, this compound hydrochloride can slow down the progression of cancer by preventing cancer cells from growing and dividing too quickly .
Cellular Effects
This compound hydrochloride has shown potent antiproliferative effects against various human cancer cell lines . It is highly selective for cancer cells as compared with normal fibroblast cells .
Molecular Mechanism
The molecular mechanism of this compound hydrochloride involves the inhibition of CDK4/6 . This inhibition may provide protection against oncogenic processes in specific tissue types .
Temporal Effects in Laboratory Settings
It is known that this compound hydrochloride exhibits a large inter-individual variability in exposure .
Dosage Effects in Animal Models
The effects of this compound hydrochloride vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia .
Metabolic Pathways
This compound hydrochloride is extensively metabolized by cytochrome P450 3A4 . The proposed metabolic pathways involved in the generation of its metabolites are hydroxylation, oxidation, and reduction .
Transport and Distribution
This compound hydrochloride is a transport substrate of P-gp . Pharmacokinetic and tissue distribution studies in mouse models showed that this efflux transporter is responsible for limiting the this compound hydrochloride penetration into the brain .
Subcellular Localization
It is known that it acts on the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway, which is a key regulator of the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
P276-00 is synthesized through a series of chemical reactions involving flavones. The synthesis involves the optimization of lead compounds through structure-activity relationship studies. The most potent compound, P276-00, was identified with an inhibitory concentration (IC50) of 63 ± 18.5 nanomoles per liter in cyclin-dependent kinase 4 and cyclin D1 enzyme assays . The synthetic route includes the use of various reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods
The industrial production of P276-00 involves large-scale synthesis using optimized reaction conditions. The process includes the purification and isolation of the compound to ensure high purity and potency. The production methods are designed to be cost-effective and scalable for potential commercial use.
Chemical Reactions Analysis
Types of Reactions
P276-00 undergoes several types of chemical reactions, including:
Inhibition of Cyclin-Dependent Kinases: P276-00 inhibits cyclin-dependent kinases by binding to the active site of the enzyme, preventing the phosphorylation of retinoblastoma protein.
Apoptosis Induction: The compound induces apoptosis in cancer cells through the activation of caspase-3 and the formation of DNA ladders.
Common Reagents and Conditions
The reactions involving P276-00 typically require specific reagents and conditions, such as:
Cyclin-Dependent Kinase Inhibitors: P276-00 is used in combination with other cyclin-dependent kinase inhibitors to enhance its antiproliferative effects.
Apoptosis Inducers: The compound is used with apoptosis-inducing agents to study its effects on cancer cell lines.
Major Products Formed
The major products formed from the reactions involving P276-00 include:
Inhibited Cyclin-Dependent Kinases: The primary product is the inhibited form of cyclin-dependent kinases, which leads to cell cycle arrest and apoptosis.
Apoptotic Cancer Cells: The compound effectively induces apoptosis in cancer cells, resulting in the formation of apoptotic bodies.
Scientific Research Applications
P276-00 has a wide range of scientific research applications, including:
Cancer Therapy: P276-00 has shown significant antitumor activity in various cancer cell lines, including those resistant to cisplatin.
Cell Cycle Regulation: The compound is used to study the regulation of the cell cycle and the role of cyclin-dependent kinases in cell proliferation.
Apoptosis Research: P276-00 is used to investigate the mechanisms of apoptosis and the role of caspase-3 in cancer cell death.
Drug Development: The compound serves as a lead compound for the development of new cyclin-dependent kinase inhibitors with improved potency and selectivity.
Comparison with Similar Compounds
P276-00 is compared with other cyclin-dependent kinase inhibitors, such as:
Palbociclib: Approved for the treatment of estrogen receptor-positive breast cancer.
Ribociclib: Another cyclin-dependent kinase inhibitor used in breast cancer therapy.
Uniqueness of P276-00
P276-00 is unique due to its high selectivity and potency against cyclin-dependent kinase 4 and cyclin D1, with an IC50 below 250 nanomoles per liter . It also shows significant antitumor activity against cisplatin-resistant cancer cells, making it a valuable candidate for cancer therapy .
List of Similar Compounds
P276-00 stands out among these compounds due to its unique mechanism of action and its potential to overcome resistance in cancer therapy .
Properties
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVTUOCTLAERQD-OJMBIDBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920113-03-7 | |
Record name | P 276-00 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920113-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | P-276-00 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920113037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIVICICLIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRP53ZDY6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Riviciclib Hydrochloride interact with its target and what are the downstream effects?
A1: this compound Hydrochloride functions as a selective inhibitor of cyclin-dependent kinases (CDKs) []. Specifically, it exhibits high affinity for CDK4/cyclin D1, CDK1/cyclin B, and CDK9/cyclin T1 []. These kinases play crucial roles in cell cycle progression and cellular proliferation. By inhibiting these CDKs, this compound Hydrochloride disrupts the cell cycle, leading to G1/S phase arrest. This arrest subsequently triggers apoptosis, a programmed cell death mechanism, and effectively inhibits the proliferation of tumor cells [].
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